molecular formula C17H21N7O B2457073 5-Methyl-7-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2320415-61-8

5-Methyl-7-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2457073
CAS No.: 2320415-61-8
M. Wt: 339.403
InChI Key: VTRXTNASTFGWNB-UHFFFAOYSA-N
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Description

5-Methyl-7-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C17H21N7O and its molecular weight is 339.403. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthetic Applications

Condensation Reactions and New Synthesis Pathways

Research has elucidated the condensation reactions of amino-triazoles with acetoacetate, leading to the formation of triazolopyrimidine derivatives. For example, the condensation of 5-amino-1H-1,2,3-triazoles with ethyl acetoacetate has been explored, revealing insights into the formation of various triazolopyrimidines through catalyzed cyclization and rearrangement reactions, highlighting a new type of reversible Dimroth rearrangement (Sutherland, Tennant, & Vevers, 1973).

Solution-Phase Synthesis of Triazolopyrimidines

Efficient solution-phase synthesis techniques have been developed for creating libraries of triazolopyrimidines, showcasing the versatility of these compounds in chemical synthesis. The methodology includes the transformation of monosubstituted amidines into diverse triazolopyrimidine derivatives, demonstrating efficient nucleophilic substitutions and the potential for broad application in medicinal chemistry (Baindur et al., 2003).

Pharmacological Applications

Antitumor Agents and Tubulin Inhibition

A noteworthy application of triazolopyrimidine derivatives is in the development of antitumor agents. Specific triazolopyrimidines have been synthesized and evaluated for their anticancer activity, revealing a unique mechanism of tubulin inhibition that differentiates them from other tubulin-targeting drugs. These compounds have demonstrated the ability to promote tubulin polymerization in vitro without binding competitively with paclitaxel, indicating a novel approach to cancer therapy (Zhang et al., 2007).

Properties

IUPAC Name

5-methyl-7-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-12-7-15(19-10-18-12)25-9-14-3-5-23(6-4-14)16-8-13(2)22-17-20-11-21-24(16)17/h7-8,10-11,14H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRXTNASTFGWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=CC(=NC4=NC=NN34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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